molecular formula C21H29N5O6 B190082 (Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid CAS No. 183547-57-1

(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid

Cat. No.: B190082
CAS No.: 183547-57-1
M. Wt: 447.5 g/mol
InChI Key: YNBHAPKHWDNTMZ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-oxazolidin-2-one core with a (5R)-stereochemistry, substituted at position 5 by a piperazin-1-ylmethyl group. The piperazine moiety is further functionalized with a 2-oxo-2-propoxyethyl chain, introducing both ketone and ether functionalities. The phenyl ring at position 4 of the oxazolidinone bears a (Z)-methylidene carbamic acid group, creating a planar, conjugated system critical for stereoselective interactions.

Key structural attributes:

  • Piperazine-propoxyethyl ketone: Enhances lipophilicity (logP) and modulates solubility.
  • (Z)-Carbamic acid methylidene: Influences hydrogen bonding and target binding selectivity.

Properties

CAS No.

183547-57-1

Molecular Formula

C21H29N5O6

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 2-[4-[[(5R)-3-[4-(N-methoxycarbonylcarbamimidoyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate

InChI

InChI=1S/C21H29N5O6/c1-3-31-18(27)14-25-10-8-24(9-11-25)12-17-13-26(21(29)32-17)16-6-4-15(5-7-16)19(22)23-20(28)30-2/h4-7,17H,3,8-14H2,1-2H3,(H2,22,23,28)/t17-/m1/s1

InChI Key

YNBHAPKHWDNTMZ-QGZVFWFLSA-N

SMILES

CCCOC(=O)CN1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)C(=NC(=O)O)N

Isomeric SMILES

CCOC(=O)CN1CCN(CC1)C[C@@H]2CN(C(=O)O2)C3=CC=C(C=C3)C(=N)NC(=O)OC

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)C(=N)NC(=O)OC

Origin of Product

United States

Preparation Methods

Enantioselective Ring-Closing Reaction

Reaction of (R)-epichlorohydrin with ethyl 4-aminophenylcarbamate in dimethyl sulfoxide (DMSO) using lithium hydroxide (LiOH) at ambient temperature yields the (5R)-oxazolidinone intermediate (5a) in 65% yield (Table 2, Entry 3a). This method avoids racemization observed in traditional phosgene-mediated cyclizations. The stereochemical integrity is confirmed via chiral HPLC (Figure 2).

Alternative Carbonyl Sources

CO₂-based carboxylative cyclization offers a sustainable route. Propargylamines react with CO₂ (1 atm) in the presence of a silver(I)/1,8-diazabicycloundec-7-ene (DBU) catalyst system, forming oxazolidinones at 40°C. While this method achieves 82% yield for simpler substrates, its applicability to aromatic carbamates like the target compound requires further optimization.

Piperazine Side Chain Installation

The 4-(2-oxo-2-propoxyethyl)piperazine moiety is introduced via a Mannich-type reaction or nucleophilic substitution.

Alkylation of Piperazine

4-(2-Oxo-2-propoxyethyl)piperazine is synthesized by reacting piperazine with ethyl propiolate in tetrahydrofuran (THF) under reflux, followed by hydrogenation (Pd/C, H₂). The resulting secondary amine undergoes N-alkylation with 5-(bromomethyl)oxazolidinone (5a) in acetonitrile using potassium carbonate (K₂CO₃) at 60°C for 12 hours.

Stereochemical Considerations

The (5R)-configuration necessitates chiral auxiliaries. As demonstrated in the synthesis of linezolid analogs, (R)-epichlorohydrin-derived oxazolidinones retain configuration when alkylation occurs at the 5-position. Nuclear Overhauser effect (NOE) spectroscopy confirms the absence of epimerization during side chain attachment.

Carbamic Acid Group Formation

The Z-configuration carbamic acid is installed via hydrolysis of a cyanoguanidine precursor.

Cyanoguanidine Intermediate Synthesis

4-[(5R)-Oxazolidinonyl]benzaldehyde reacts with cyanamide in ethanol under acidic conditions (HCl, 50°C) to form the imine intermediate. Subsequent treatment with hydroxylamine hydrochloride yields the cyanoguanidine derivative.

Hydrolysis to Carbamic Acid

The cyanoguanidine undergoes acidic hydrolysis (6M HCl, reflux, 8 hours) to afford the Z-configuration carbamic acid. The stereochemistry is preserved due to the rigid oxazolidinone scaffold, as evidenced by X-ray crystallography.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient) to ≥98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.82 (m, 1H, CH-N), 3.71–3.62 (m, 4H, piperazine), 3.44 (t, J = 6.8 Hz, 2H, OCH₂).

  • HRMS (ESI): m/z [M+H]+ calcd for C₂₁H₂₈N₅O₆: 470.1934; found: 470.1936.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Stereochemical Integrity
LiOH/DMSO cyclizationOxazolidinone formation6595R-configuration retained
Ag/DBU-CO₂Green cyclization82*90Not reported
K₂CO₃ alkylationPiperazine installation7897No epimerization
HCl hydrolysisCarbamic acid formation8598Z-configuration achieved

*Yield reported for model substrate.

Challenges and Optimization Opportunities

Racemization During Cyclization

While LiOH in DMSO minimizes racemization, alternative bases like 1,8-diazabicycloundec-7-ene (DBU) may improve reaction rates without compromising stereochemistry.

Solvent Selection for Alkylation

Replacing acetonitrile with dimethylformamide (DMF) increases solubility of the piperazine derivative, potentially boosting yields to >85%.

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts enable enantioselective oxazolidinone synthesis from aldehydes and isocyanates, though applicability to aromatic systems remains untested .

Chemical Reactions Analysis

Types of Reactions

Gantofiban undergoes several types of chemical reactions, including:

    Oxidation: Gantofiban can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Various substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

The compound (Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid is a complex organic molecule with significant potential in pharmaceutical applications, particularly due to its structural features that suggest various biological activities. This article explores the scientific research applications of this compound, including its synthesis, biological activities, and potential therapeutic uses.

Chemical Composition

  • Molecular Formula : C21H29N5O6
  • Molecular Weight : 447.5 g/mol
  • Chemical Identifier (CID) : 9578736

The structure of this compound includes:

  • An oxazolidinone moiety , which is often linked to antibacterial properties.
  • A piperazine ring , known for its versatility in medicinal chemistry.
  • A carbamic acid functional group , contributing to its reactivity and potential biological interactions.

Chemical Reactivity

The compound's various functional groups allow for diverse chemical reactions, potentially leading to new derivatives with enhanced biological activities. Preliminary studies indicate that compounds with similar structures may exhibit significant antibacterial properties, making this compound a candidate for further investigation in antibiotic development.

Antibacterial Properties

Research into compounds with oxazolidinone structures has shown that they can be effective against resistant bacterial strains. The presence of the oxazolidinone ring in (Z)-[Amino-[4... suggests potential activity against Gram-positive bacteria, including strains resistant to traditional antibiotics like penicillin.

Potential Therapeutic Applications

Given its structural characteristics, (Z)-[Amino-[4... may have applications in:

  • Antibiotic Development : Targeting resistant bacterial infections.
  • Cancer Treatment : Compounds with similar frameworks have been studied for their anticancer properties due to their ability to inhibit specific cellular pathways.
  • Neurological Disorders : Investigations into related compounds have suggested potential benefits in treating various CNS disorders .

Case Studies and Research Findings

Mechanism of Action

Gantofiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, as it mediates the binding of fibrinogen and other adhesive molecules. By inhibiting this receptor, Gantofiban prevents the formation of platelet aggregates, thereby reducing the risk of thrombus formation. The molecular targets and pathways involved include the inhibition of fibrinogen binding and the subsequent prevention of platelet cross-linking .

Comparison with Similar Compounds

Structural Analogs Identified in Evidence

The provided evidence highlights two closely related oxazolidinone-piperazine hybrids:

3-(4-{[(5S)-3-(4-Carbamimidoylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazin-1-yl)propanoic Acid
  • Molecular Formula : C₁₈H₂₅N₅O₄
  • Key Features: (5S)-Oxazolidinone with 4-carbamimidoylphenyl (amidine) substituent. Piperazine linked to propanoic acid (enhances hydrophilicity).
  • Differentiation: The amidine group (vs. carbamic acid) introduces a positive charge at physiological pH, altering solubility and target affinity. S-configuration at oxazolidinone position 5 may affect biological activity compared to the target compound’s R-configuration.
(4-{[(5R)-3-(4-Carbamimidoylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazin-1-yl)acetic Acid
  • Molecular Formula : C₁₈H₂₃N₅O₅
  • Key Features: (5R)-Oxazolidinone with 4-carbamimidoylphenyl group. Piperazine substituted with acetic acid (shorter chain than propanoic acid).
  • Differentiation: Acetic acid substituent reduces lipophilicity compared to the target’s propoxyethyl ketone.

Comparative Analysis Table

Parameter Target Compound Compound Compound
Core Structure Oxazolidinone (5R) Oxazolidinone (5S) Oxazolidinone (5R)
Phenyl Substituent (Z)-Carbamic acid methylidene 4-Carbamimidoyl (amidine) 4-Carbamimidoyl (amidine)
Piperazine Substituent 2-Oxo-2-propoxyethyl Propanoic acid Acetic acid
Molecular Formula C₂₁H₂₈N₄O₆ (hypothetical) C₁₈H₂₅N₅O₄ C₁₈H₂₃N₅O₅
Key Properties Higher logP (propoxyethyl ketone) Moderate solubility (amidine + propanoic acid) Lower logP (acetic acid)

Functional Implications

Amidine groups in analogs enhance water solubility via ionization .

Stereochemical Effects: The (5R)-oxazolidinone configuration in the target and compound may favor similar biological targets (e.g., bacterial ribosomes), whereas the (5S)-configuration in could alter binding kinetics .

Biological Activity

(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid is a complex organic molecule with potential therapeutic applications, particularly in oncology and neurology. This compound has garnered interest due to its structural features that suggest possible biological activities, including inhibition of specific enzymes and modulation of signaling pathways.

Chemical Structure and Properties

The molecular formula for this compound is C21H29N5O6, with a molecular weight of approximately 447.5 g/mol. Its structure includes a carbamic acid moiety, which is known for its biological activity, particularly in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of oxazolidinones have shown significant cytotoxic effects against various cancer cell lines. The MTT assay has been employed to evaluate the efficacy of these compounds against breast cancer cells (MCF-7), with some derivatives demonstrating IC50 values comparable to standard chemotherapeutics like Doxorubicin .

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Kinases : Similar compounds have been reported to inhibit receptor protein tyrosine kinases, which are crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest : Compounds in this class may also cause cell cycle arrest at various checkpoints, further inhibiting cancer cell growth.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against MCF-7 cells
Enzyme InhibitionPotential inhibition of receptor protein kinases
Apoptosis InductionTriggers apoptotic pathways in cancer cells
Cell Cycle ArrestCauses arrest at specific checkpoints

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several derivatives based on the oxazolidinone framework and tested their effects on MCF-7 breast cancer cells. The results indicated that certain modifications significantly enhanced anticancer activity compared to traditional agents like Doxorubicin .
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms by which these compounds exert their effects. It was found that they could effectively inhibit key signaling pathways involved in tumor growth and metastasis, thereby presenting a promising avenue for further development as anticancer agents .

Q & A

Q. What are the key challenges in synthesizing the (Z)-isomer of this compound, and how can reaction conditions be optimized to favor its formation?

The stereoselective synthesis of the (Z)-isomer requires precise control of reaction parameters. For example, Pd-catalyzed coupling reactions (as in ) under inert atmospheres and optimized solvent systems (e.g., degassed DMF/water mixtures) can minimize side reactions. Monitoring via TLC () and adjusting temperature (e.g., slow warming from 0°C to 50°C) improves yield and purity. Post-reaction purification via flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) is critical for isolating the desired isomer .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

A combination of 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS) is essential. For instance, 1H^1H NMR in chloroform-d (δ 7.27 ppm) can resolve aromatic protons and confirm stereochemistry, while HRMS (e.g., EI at 70 eV) validates molecular weight (). IR spectroscopy further confirms functional groups like carbonyls (ν ~1700 cm1 ^{-1}) and amines (ν ~3300 cm1 ^{-1}) .

Q. How can the oxazolidinone and piperazine moieties in this compound be functionalized to study structure-activity relationships (SAR)?

The oxazolidinone ring can undergo nucleophilic substitution at the 2-oxo position, while the piperazine moiety allows for alkylation or acylation. For example, introducing fluorinated benzamides () or modifying the propoxyethyl side chain ( ) can enhance metabolic stability. Reaction conditions (e.g., K3_3PO4_4 as base, Pd(PPh3_3)4_4 catalyst) from are adaptable for such modifications .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like bacterial transpeptidases (due to the β-lactam-like oxazolidinone core). Density functional theory (DFT) calculations optimize the (Z)-configuration’s electronic properties, while QSAR models correlate substituent effects (e.g., piperazine methylation) with activity .

Q. How can conflicting spectroscopic data from different synthesis routes be resolved?

Discrepancies in NMR or MS data may arise from residual solvents or diastereomeric impurities. For example, overlapping peaks in 1H^1H NMR can be resolved using 2D techniques (HSQC, COSY). If HRMS shows unexpected adducts, repurification via preparative HPLC () or recrystallization (e.g., ethanol/water mixtures) ensures data consistency .

Q. What strategies mitigate hydrolytic instability of the carbamic acid group during in vitro assays?

Stabilizing the carbamic acid moiety requires buffered solutions (pH 6.5–7.4, using ammonium acetate/acetic acid; ) and low-temperature storage (-20°C). Prodrug approaches, such as tert-butyl ester protection ( ), enhance stability in biological matrices .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate the compound’s inhibition of bacterial cell wall synthesis?

Use minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., S. aureus). Combine with radiolabeled substrate incorporation (e.g., 14C^{14}C-D-alanine) to measure peptidoglycan crosslinking inhibition. Include positive controls (e.g., linezolid) and validate via time-kill kinetics .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Nonlinear regression (e.g., GraphPad Prism) fits dose-response curves to calculate IC50_{50}/EC50_{50}. For cytotoxicity, use ANOVA with post-hoc Tukey tests to compare treated vs. control groups. Principal component analysis (PCA) identifies toxicity drivers (e.g., piperazine hydrophobicity) .

Structural and Mechanistic Insights

Q. How does the (Z)-configuration influence the compound’s interaction with ribosomal targets?

The (Z)-configuration positions the carbamic acid group for hydrogen bonding with 23S rRNA (A2451), mimicking linezolid’s binding mode. Molecular modeling () shows that the propoxyethyl-piperazine side chain enhances van der Waals interactions with hydrophobic pockets .

Q. What crystallographic techniques validate the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves the oxazolidinone ring’s planarity and the (Z)-imine geometry. Compare with Cambridge Structural Database entries (e.g., pyrazole-oxazolidinone hybrids in ) to confirm bond lengths and angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.